molecular formula C9H5Br2NO6 B1369653 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 66411-18-5

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1369653
CAS No.: 66411-18-5
M. Wt: 382.95 g/mol
InChI Key: MVYGNUFUGOZHQE-UHFFFAOYSA-N
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Description

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a chemical compound .


Synthesis Analysis

The synthesis of this compound involves a solution of 6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.80 g, 5.33 mmol) in AcOH (27 mL). H2SO4 (18 mL) is added at 0 °C. Then HNO3 (671 mg, 10.6 mmol) is added dropwise at 0 °C. The mixture is then warmed to 25 °C for 2 hours .


Molecular Structure Analysis

The molecular formula of this compound is C9H5Br2NO6 .


Chemical Reactions Analysis

The compound can react with hydrogenchloride in water. It can also react with palladium 10% on activated carbon, hydrogen, and sodium carbonate in water at 50℃ for 16 hours. It can also react with palladium on activated charcoal, hydrogen, and sodium carbonate in water at 50℃ in an autoclave .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 382.94700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches

    Various studies have focused on the synthesis of related compounds, demonstrating methodologies that can be applied to 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. For instance, Yin Du-lin (2007) presented a synthesis method for nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which shares a similar structural framework (Yin Du-lin, 2007).

  • Catalytic Applications

    A study by Sravya et al. (2018) demonstrated the use of nano-TiO2/SiO2 catalysts in synthesizing α-aminophosphonates, starting from compounds structurally similar to this compound (Sravya et al., 2018).

  • Structural Analysis

    Soundararajan et al. (1993) described the structure of 4-carboxy-2-nitrobenzeneboronic acid, providing insights into the structural aspects of similar nitro-substituted benzoic acids (Soundararajan et al., 1993).

Biological Applications

  • Antimicrobial Activity: The study by Sravya et al. also investigated the antimicrobial activities of the synthesized α-aminophosphonates, highlighting the potential biological applications of compounds derived from this compound (Sravya et al., 2018).

Chemical Interactions and Reactions

  • Chemical Reactions

    The reactions and interactions of compounds with similar structures, such as the synthesis of 8-aminoquinoline derivatives with nitro-substituted benzoic acids, were explored by Smith et al. (2001), providing a basis for understanding the chemical behavior of this compound (Smith et al., 2001).

  • Potential Applications in Medicinal Chemistry

    Studies like those conducted by Boyle et al. (1986) on related compounds, such as 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, showcase the potential for developing analgesic agents from structurally similar compounds (Boyle et al., 1986).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

6,7-dibromo-5-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO6/c10-4-3(9(13)14)7-8(18-2-1-17-7)6(5(4)11)12(15)16/h1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGNUFUGOZHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=C(C(=C2O1)C(=O)O)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608550
Record name 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-18-5
Record name 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20-mL round bottom flask was charged with 6,7-dibromo-2,3-dihydrobenzo[b][1,4]dio-xine-5-carboxylic acid (3.0 g, 0.61 mmol) and acetic acid (2 mL). The mixture was heated to 37° C., following by the addition of a solution of nitric acid (d=1.49, 1.0 mL), acetic acid (1.0 mL) and concentrated sulfuric acid (1.0 mL). After heating at 50° C. for 1 h, the mixture was poured in cold water while stirring. It was then filtered and the solid was washed with water to afforded the title compound (1.91 g, 83%). LCMS: ESI (3 minute run), m/z=382 [M+1]+; Retention time: 1.05 minute.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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